

In-Depth Technical Guide to Benzyl-PEG4-acid (CAS: 127457-64-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzyl-PEG4-acid

Cat. No.: B1666789

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

Benzyl-PEG4-acid, with the CAS number 127457-64-1, is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and notably, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3][4]} This linker features a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity and flexibility to the molecules it connects. The molecule is capped at one end by a benzyl ether, a stable protecting group, and at the other end by a carboxylic acid, which serves as a reactive handle for conjugation.^[1]

The polyethylene glycol (PEG) chain enhances the solubility and can improve the pharmacokinetic properties of the resulting bioconjugate. The defined length of the PEG4 spacer provides crucial spatial separation between conjugated molecules, which can be critical for maintaining the biological activity of proteins or antibodies by preventing steric hindrance.

Chemical and Physical Properties

The key chemical and physical properties of **Benzyl-PEG4-acid** are summarized in the table below. This data is compiled from various chemical suppliers and databases.

Property	Value	References
CAS Number	127457-64-1	
Molecular Formula	C ₁₆ H ₂₄ O ₆	
Molecular Weight	312.36 g/mol	
Appearance	Colorless to light yellow liquid	
Purity	≥95% or ≥98%	
Solubility	Soluble in DMSO (≥ 100 mg/mL)	
Storage Conditions	-20°C for long-term storage	
SMILES	O=C(O)CCOCCOCCOCCOC C1=CC=CC=C1	

Applications in Drug Development

Benzyl-PEG4-acid is a versatile tool in drug development, primarily serving as a linker to connect different molecular entities.

PROTAC Linker

The most prominent application of **Benzyl-PEG4-acid** is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker in a PROTAC is a critical component that influences the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient protein degradation. The PEG4 linker in **Benzyl-PEG4-acid** provides the necessary flexibility and length to facilitate the productive interaction between the target protein and the E3 ligase.

Experimental Protocols

The following are detailed experimental protocols for the utilization of **Benzyl-PEG4-acid** in the synthesis of bioconjugates, specifically focusing on the formation of an amide bond with an amine-containing molecule.

Amide Coupling of Benzyl-PEG4-acid to a Primary Amine

This protocol describes the activation of the carboxylic acid moiety of **Benzyl-PEG4-acid** and its subsequent coupling to a molecule containing a primary amine ($R-NH_2$), a common step in the synthesis of PROTACs or other bioconjugates.

Materials:

- **Benzyl-PEG4-acid**
- Amine-containing molecule ($R-NH_2$)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Reaction vessel
- Magnetic stirrer and stir bar
- Nitrogen or Argon atmosphere setup

Procedure:

- Activation of Carboxylic Acid:
 - In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve **Benzyl-PEG4-acid** (1.0 equivalent) in anhydrous DMF or DCM.

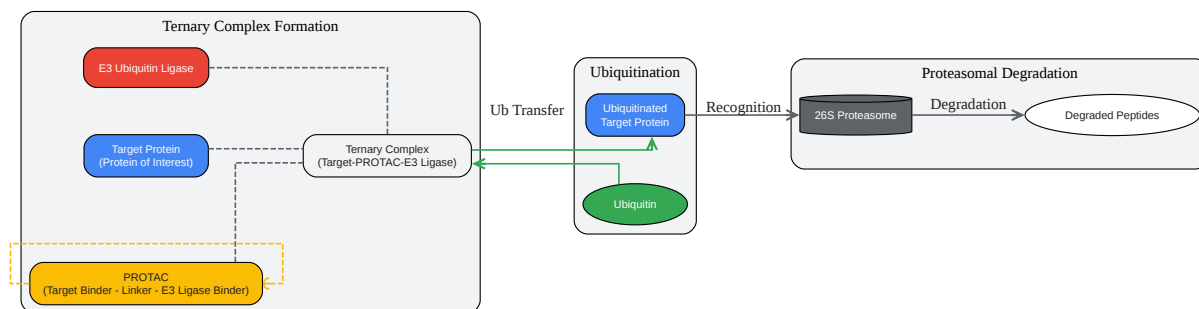
- Add NHS (1.2 equivalents) or HOBt (1.2 equivalents) to the solution.
- Add EDC (1.2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 15-30 minutes to form the active ester.
- Coupling with Amine:
 - In a separate vessel, dissolve the amine-containing molecule ($R-NH_2$) (1.0 to 1.2 equivalents) in anhydrous DMF or DCM.
 - If the amine is in a salt form (e.g., hydrochloride), add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to neutralize the salt.
 - Slowly add the solution of the amine-containing molecule to the activated **Benzyl-PEG4-acid** solution.
 - Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification:
 - Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
 - Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure amide-linked product.
- Characterization:

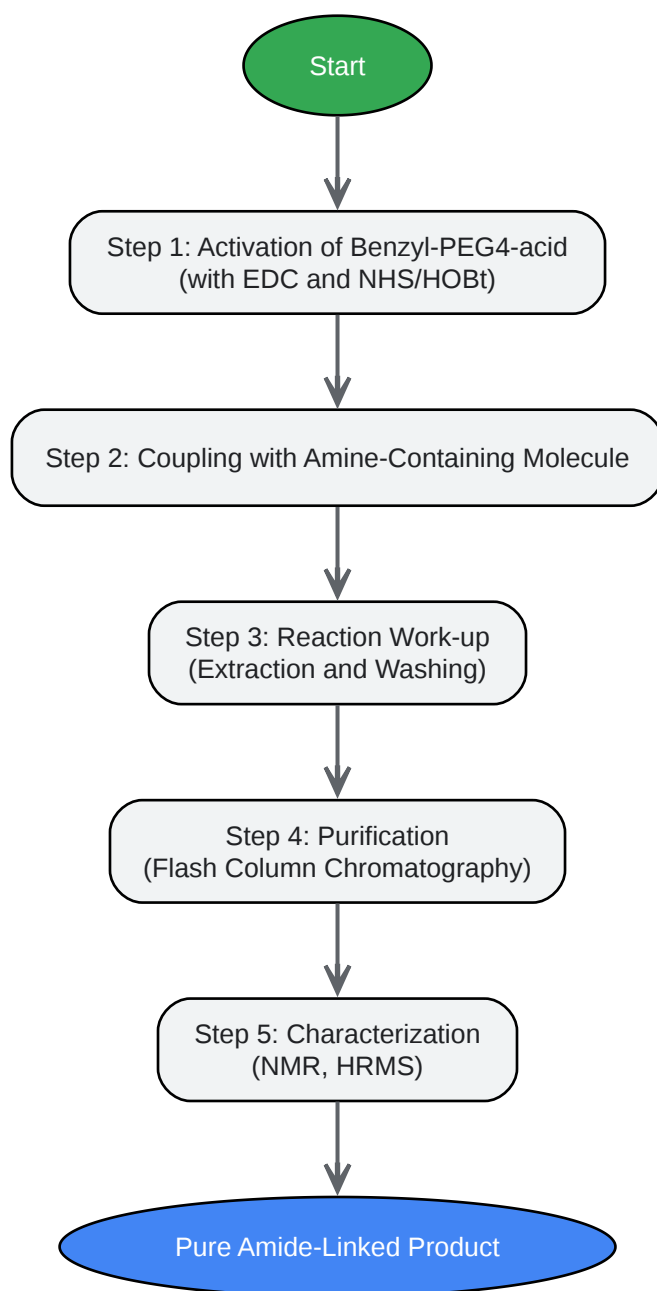
- Confirm the identity and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC molecule, which is a key application of **Benzyl-PEG4-acid** as a linker.





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- To cite this document: BenchChem. [In-Depth Technical Guide to Benzyl-PEG4-acid (CAS: 127457-64-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666789#benzyl-peg4-acid-cas-number-127457-64-1]

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